BMS-986169 has shown promising results in preclinical studies for treating treatment-resistant depression []. - It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03–6.3 nM) and selectively inhibits GluN2B receptor function []. - In vivo studies have demonstrated its ability to increase GluN2B receptor occupancy, inhibit -5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine binding, and reduce immobility in the forced swim test in mice [].- It also shows antidepressant-like effects in other behavioral tests, such as the novelty suppressed feeding latency test and hippocampal long-term potentiation [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2